tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate

Chiral synthesis Enantioselective pharmacology Antibacterial quinolones

This (S)-Boc-2-methylpiperazine with a 4-bromobenzoyl moiety is a tri-orthogonal advanced intermediate that directly answers three critical CMC development problems in a single building block. 1) The pre-installed (S)-2-methyl chirality eliminates chiral resolution or asymmetric synthesis steps, providing a direct path to enantiopure leads where the (S) configuration confers 2–64-fold greater activity than the (R) enantiomer. 2) The orthogonal protection (acid-labile Boc at N-1, base-stable amide at N-4) enables stepwise, protecting-group conflict-free sequential derivatization essential for kinase inhibitor and CCR5 antagonist libraries. 3) The aryl bromide serves as a universal Pd-catalyzed cross-coupling handle (Suzuki, Buchwald-Hartwig, Sonogashira) for parallel library synthesis at the 4-position – a reactivity advantage completely absent in des-bromo analogues. Sourcing this precisely configured intermediate avoids in-house multi-step synthesis, protecting group manipulation and chiral purification, compressing three synthetic challenges into a single procurement step.

Molecular Formula C17H23BrN2O3
Molecular Weight 383.3 g/mol
Cat. No. B8149906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate
Molecular FormulaC17H23BrN2O3
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H23BrN2O3/c1-12-11-19(15(21)13-5-7-14(18)8-6-13)9-10-20(12)16(22)23-17(2,3)4/h5-8,12H,9-11H2,1-4H3/t12-/m0/s1
InChIKeyXXYGVEZPBPTGGZ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate: A Chiral, Orthogonally Protected Piperazine Building Block for Enantioselective Synthesis


tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate (molecular formula C₁₇H₂₃BrN₂O₃, molecular weight 383.3 g/mol) is a chiral, differentially protected piperazine derivative. The compound incorporates an (S)-configured 2-methyl substituent, a Boc (tert-butoxycarbonyl) protecting group at the N-1 position, and a 4-bromobenzoyl substituent at the N-4 position . These three structural features collectively define the compound's utility as a synthetic intermediate: the chiral 2-methyl group provides stereochemical control; the Boc group enables orthogonal protection with acid-labile deprotection; and the 4-bromobenzoyl moiety serves as both a stable amide-linked substituent and a reactive handle for cross-coupling chemistry, such as Suzuki and Buchwald-Hartwig reactions .

Why Generic Substitution Fails: The Irreducible Role of (S)-Chirality, Boc Protection, and Bromobenzoyl Substitution in tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate


In-class piperazine building blocks cannot be interchanged without consequence because the compound's synthetic value arises from the simultaneous presence of three interdependent structural features, each of which directly determines downstream synthetic outcomes. Replacing the (S)-enantiomer with the (R)-enantiomer or racemate alters the stereochemical outcome of subsequent transformations; studies on 2-methylpiperazine-derived quinolone antibacterials demonstrated 2–64-fold differences in activity between R and S enantiomers in approximately 52% of bacterial strains tested [1]. Omitting the 2-methyl group eliminates the chiral center entirely, precluding enantioselective synthesis. Exchanging the Boc group for another protecting group (e.g., Cbz or Fmoc) changes the orthogonality profile and deprotection conditions, potentially causing protecting group incompatibility in multi-step sequences [2]. Removing the 4-bromobenzoyl motif in favor of a benzoyl or unsubstituted phenyl group eliminates the bromine atom required for Pd-catalyzed cross-coupling, a key diversification step. The following quantitative evidence establishes where this compound provides measurable differentiation relative to its closest comparators.

Quantitative Differentiation Evidence for tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate


Enantiomer-Dependent Biological Activity: 2–64-Fold Activity Differences Between R and S Configurations in 2-Methylpiperazine-Derived Quinolones

The (S)-2-methyl configuration is not cosmetic. In a direct head-to-head study, quinolone derivatives synthesized from (R)-tert-butyl 2-methylpiperazine-1-carboxylate and (S)-tert-butyl 2-methylpiperazine-1-carboxylate were tested for antibacterial activity across 14 bacterial strains. Although mean in vitro MIC values did not differ systematically, 2–64-fold potency differences between R and S enantiomers were observed in approximately 52% of individual strain-enantiomer pairings, demonstrating that the choice of enantiomer can profoundly alter biological activity [1]. For procurement decisions, this means that (S)-configured building blocks cannot be casually replaced by (R)-configured or racemic alternatives without risking loss of biological activity in downstream compounds.

Chiral synthesis Enantioselective pharmacology Antibacterial quinolones Stereochemistry-activity relationships

Orthogonal Boc Protection Enables Selective N-1 Deprotection Without Compromising the N-4 Bromobenzoyl Group

The Boc group at the N-1 position of the target compound provides acid-labile orthogonal protection that is distinct from the base-stable amide-linked 4-bromobenzoyl group at N-4. Under standard TFA deprotection conditions (typically 20–50% TFA in CH₂Cl₂, 0°C to room temperature, 30 min–2 h), the Boc group is selectively removed to liberate the free amine at N-1 while the 4-bromobenzoyl group remains intact [1] [2]. In contrast, the unprotected analog 1-(4-bromobenzoyl)-2-methylpiperazine (CAS 1240565-51-8) presents both nitrogen atoms as free amines, offering no differentiation between N-1 and N-4 and requiring additional protection steps before selective functionalization . This built-in orthogonality eliminates a synthetic step (selective reprotection) and reduces atom economy losses, translating to higher overall yields in multi-step sequences.

Orthogonal protection Solid-phase synthesis Peptidomimetics Protecting group strategy

Bromine as a Synthetic Handle: The 4-Bromobenzoyl Group Enables Pd-Catalyzed Cross-Coupling While the 4-Methylbenzoyl and Benzoyl Analogs Do Not

The 4-bromobenzoyl substituent provides a synthetically essential aryl bromide handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with aryl/heteroaryl boronic acids), Buchwald-Hartwig amination, and Sonogashira coupling [1]. This reactivity is absent in the bromine-free analog tert-butyl 4-benzoyl-2-methylpiperazine-1-carboxylate, which lacks an aryl halide. The positional isomer tert-butyl 4-(2-bromo-4-methylbenzoyl)piperazine-1-carboxylate (CAS 2891599-79-2) contains a bromine but at the ortho position relative to the carbonyl, which alters the electronic environment and may reduce cross-coupling efficiency due to steric hindrance. Representative Suzuki coupling of electronically comparable 4-bromobenzoyl substrates with phenylboronic acid proceeds under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to yield biaryl products . The analogous reaction is not possible with the des-bromo benzoyl analog.

Cross-coupling Suzuki coupling Buchwald-Hartwig amination Aryl bromide reactivity

GPR35 Agonist Activity: The 4-Bromobenzoyl-Piperazine Scaffold Shows Measurable Activity While Related Scaffolds Exhibit Distinct Profiles

A structurally related compound, 1-(4-bromophenyl)piperazine, has been characterized as a GPR35 agonist with an IC₅₀ of 26 nM in a desensitization assay and an EC₅₀ of 45 nM in a dynamic mass redistribution assay . For the 4-bromobenzoyl-piperazine scaffold family, compounds have been evaluated as GPR35 agonists; one analog displayed an IC₅₀ of 2.89 μM (2,890 nM) in a GPR35 desensitization assay using human HT-29 cells [1]. This approximately 100-fold difference in potency between the 4-bromophenyl-piperazine and 4-bromobenzoyl-piperazine scaffolds illustrates that the carbonyl linker (benzoyl vs. benzyl/phenyl) is a critical structural determinant of GPR35 activity. The target compound, bearing the 4-bromobenzoyl motif, provides the carbonyl-containing scaffold that may be specifically required for certain target engagement profiles.

GPR35 GPCR agonism HT-29 cell assay Phenotypic screening

Regioselective Mono-Acylation: The Target Compound Embodies the Regiochemical Outcome That Is Difficult to Achieve by Direct Acylation of 2-Methylpiperazine

Direct acylation of 2-methylpiperazine with 4-bromobenzoyl chloride typically yields a mixture of N-1 and N-4 mono-acylated products plus di-acylated material. Patent CN1827610A describes a CDI-mediated method for achieving selective mono-acylation of 2-methylpiperazine at the less hindered N-4 position; using this method, 4-benzoyl-2-methylpiperazine was obtained in 40% yield after chromatographic purification (eluent: EtOAc/MeOH 4:1) [1]. In contrast, procurement of pre-synthesized, pure tert-butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate eliminates the regioselectivity problem entirely—the compound is delivered with the 4-bromobenzoyl group definitively installed at N-4 and the Boc group at N-1, avoiding chromatographic separation of regioisomers and the associated yield loss.

Regioselective acylation Mono-acylation Piperazine chemistry Process chemistry

Best-Validated Research and Industrial Application Scenarios for tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate


Enantioselective Synthesis of Chiral Drug Candidates Requiring Defined (S)-2-Methylpiperazine Stereochemistry

For medicinal chemistry programs where the (S)-2-methyl substituent is a critical stereochemical determinant of target binding—as demonstrated by the 2–64-fold activity differences between R and S enantiomers in 2-methylpiperazine-derived quinolones [1]—this compound provides a direct entry to enantiomerically pure derivatives. The pre-installed (S)-chirality eliminates the need for chiral separation or asymmetric synthesis steps, enabling rapid SAR exploration around the N-1 and N-4 substituents. Applications include CCR5 antagonist programs, where (S)-2-methylpiperazine has been identified as essential for target affinity [2].

Multi-Step Synthesis Requiring Orthogonal Protection and Sequential Functionalization of the Piperazine Core

In synthetic sequences requiring sequential derivatization of the piperazine nitrogen atoms—for example, first deprotecting the Boc group to functionalize N-1, followed by Pd-catalyzed cross-coupling at the 4-bromobenzoyl group—the compound's orthogonal protection strategy (acid-labile Boc at N-1, base-stable amide at N-4) enables stepwise diversification without protecting group conflict [1] [2]. This is particularly valuable in the synthesis of kinase inhibitor libraries, where the 4-bromobenzoyl-piperazine scaffold has been identified as a privileged kinase inhibitor intermediate [3].

Palladium-Catalyzed Diversification for Parallel Library Synthesis

The 4-bromobenzoyl group serves as a universal synthetic handle for Pd-catalyzed cross-coupling, enabling parallel synthesis of compound libraries through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions [1]. This makes the compound an ideal starting point for fragment-based drug discovery or lead optimization campaigns where systematic variation of the 4-position aryl/heteroaryl substituent is required. The bromine atom provides reactivity that is absent in the corresponding benzoyl or 4-methylbenzoyl analogs.

GPR35-Targeted Probe and Lead Compound Synthesis

Given the established activity of 4-bromobenzoyl-piperazine scaffolds at GPR35 (IC₅₀ ≈ 2.89 μM in HT-29 desensitization assays) [1], this compound can serve as a starting point for the synthesis of GPR35-targeted chemical probes and lead compounds. The Boc group allows for facile N-1 diversification to explore structure-activity relationships, while the 4-bromobenzoyl group can be further elaborated via cross-coupling to optimize potency and selectivity. GPR35 is an emerging target in inflammatory bowel disease, pain, and metabolic disorders [2].

Quote Request

Request a Quote for tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.